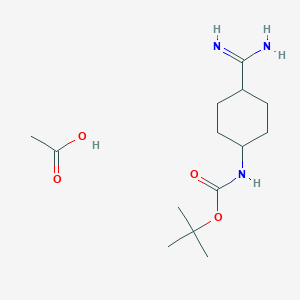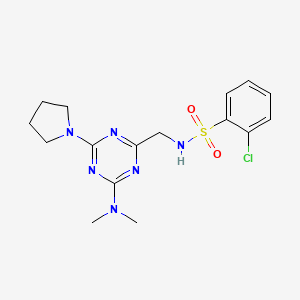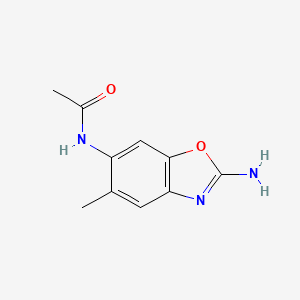![molecular formula C8H12O2 B3004032 2-Hydroxybicyclo[3.2.1]octan-8-one CAS No. 23104-83-8](/img/structure/B3004032.png)
2-Hydroxybicyclo[3.2.1]octan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybicyclo[3.2.1]octan-8-one is a bicyclic compound with the molecular formula C8H12O2. It is characterized by a unique structure that includes a hydroxyl group and a ketone group, making it an interesting subject for various chemical studies .
Mécanisme D'action
Mode of Action:
The synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. Cyclic β-ketoesters undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The resulting compound adopts the bicyclo[3.2.1]octane ring system . This mode of action highlights its reactivity and versatility in forming complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. This method uses cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The reaction is facilitated by 1.5 equivalents of potassium carbonate (K2CO3), yielding the desired compound in synthetically useful amounts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above could potentially be scaled up for industrial applications due to its efficiency and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of fine chemicals and specialty materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybicyclo[2.2.1]heptan-7-one: Similar structure but with a different ring size.
2-Hydroxybicyclo[4.2.1]nonan-9-one: Larger ring system with similar functional groups.
Uniqueness
2-Hydroxybicyclo[3.2.1]octan-8-one is unique due to its specific ring size and the presence of both hydroxyl and ketone functional groups. This combination makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
IUPAC Name |
2-hydroxybicyclo[3.2.1]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYOWNVSVOSGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B3003961.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)



![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)


![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
